molecular formula C11H15BFNO3 B14092600 (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid

(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid

Katalognummer: B14092600
Molekulargewicht: 239.05 g/mol
InChI-Schlüssel: FZKNSMDHFZSLJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclohexyloxy group and a fluoropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluoropyridine alcohol, while substitution with an amine could produce a fluoropyridine amine derivative .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (6-(Cyclohexyloxy)-4-fluoropyridin-3-yl)boronic acid is unique due to its specific combination of a cyclohexyloxy group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Eigenschaften

Molekularformel

C11H15BFNO3

Molekulargewicht

239.05 g/mol

IUPAC-Name

(6-cyclohexyloxy-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C11H15BFNO3/c13-10-6-11(14-7-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2

InChI-Schlüssel

FZKNSMDHFZSLJG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(C=C1F)OC2CCCCC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.